molecular formula C28H25FN2O3S B6121944 N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B6121944
Molekulargewicht: 488.6 g/mol
InChI-Schlüssel: QCNZFUBONMLARS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DBFG, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DBFG belongs to the class of glycine receptor antagonists and has been shown to exhibit promising pharmacological properties.

Wirkmechanismus

N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a critical role in the regulation of neuronal excitability. By blocking the glycine receptor, N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the influx of chloride ions into the cell, leading to a decrease in neuronal activity and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to exhibit potent inhibitory activity against the glycine receptor, leading to a decrease in neuronal activity and inhibition of neurotransmitter release. This results in a range of physiological effects, including anti-inflammatory and analgesic effects. N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potent inhibitory activity against the glycine receptor, which makes it a valuable tool for studying the role of this receptor in neuronal excitability and neurotransmitter release. However, one of the limitations of using N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Another potential direction is the investigation of the potential therapeutic applications of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of neurological disorders such as epilepsy, schizophrenia, and chronic pain. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.

Synthesemethoden

The synthesis of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that begins with the reaction of 2-fluorobenzylamine with benzyl chloroformate to form N-benzyl-2-fluorobenzylcarbamate. This intermediate is then reacted with phenylsulfonyl chloride to form N-benzyl-N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine methyl ester. Finally, the methyl ester is deprotected with lithium hydroxide to form the desired product, N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.

Wissenschaftliche Forschungsanwendungen

N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against the glycine receptor, which is a key target for the treatment of several neurological disorders such as epilepsy, schizophrenia, and chronic pain. N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory pain.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N,N-dibenzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O3S/c29-26-18-10-11-19-27(26)31(35(33,34)25-16-8-3-9-17-25)22-28(32)30(20-23-12-4-1-5-13-23)21-24-14-6-2-7-15-24/h1-19H,20-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNZFUBONMLARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN(C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.